3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid
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Overview
Description
3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid typically involves the reaction of cyclohexylmethylamine with 2-fluorobenzeneboronic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the boronic acid group into other functional groups.
Reduction: Reducing agents can be used to modify the compound, often resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
Scientific Research Applications
3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid involves its interaction with specific molecular targets and pathways. In the context of Suzuki–Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these reactions by acting as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely-used boronic acid in organic synthesis.
Pinacol boronic esters: Known for their stability and ease of handling.
Uniqueness
3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its cyclohexyl and fluorobenzene moieties contribute to its unique properties, making it a valuable reagent in various synthetic applications .
Properties
Molecular Formula |
C14H19BFNO3 |
---|---|
Molecular Weight |
279.12 g/mol |
IUPAC Name |
[3-[cyclohexyl(methyl)carbamoyl]-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C14H19BFNO3/c1-17(10-6-3-2-4-7-10)14(18)11-8-5-9-12(13(11)16)15(19)20/h5,8-10,19-20H,2-4,6-7H2,1H3 |
InChI Key |
AXYMMNCZFZSZII-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)N(C)C2CCCCC2)F)(O)O |
Origin of Product |
United States |
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